3-{4-[3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-YL]butanamido}benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-{4-[3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-YL]butanamido}benzoic acid is a complex organic compound that features a unique structure combining a benzoic acid moiety with an oxadiazole ring and a chlorophenyl group
Preparation Methods
The synthesis of 3-{4-[3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-YL]butanamido}benzoic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the formation of the oxadiazole ring through cyclization reactions involving hydrazides and carboxylic acids. The chlorophenyl group is introduced via electrophilic aromatic substitution reactions. Industrial production methods may involve optimizing reaction conditions such as temperature, solvent, and catalysts to maximize yield and purity .
Chemical Reactions Analysis
3-{4-[3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-YL]butanamido}benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorophenyl group can be replaced by other nucleophiles. Common reagents and conditions used in these reactions include palladium catalysts for coupling reactions and acidic or basic conditions for substitution reactions .
Scientific Research Applications
3-{4-[3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-YL]butanamido}benzoic acid has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anticancer agent due to its ability to inhibit specific cellular pathways.
Materials Science: It is explored for use in the development of novel materials with unique electronic and optical properties.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.
Mechanism of Action
The mechanism by which 3-{4-[3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-YL]butanamido}benzoic acid exerts its effects involves interactions with specific molecular targets. For instance, it has shown affinity for heat shock proteins such as TRAP1, which may explain its antiproliferative activities in cancer cells . The compound’s structure allows it to interact with various biological pathways, potentially leading to apoptosis or inhibition of cell proliferation.
Comparison with Similar Compounds
Similar compounds to 3-{4-[3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-YL]butanamido}benzoic acid include other oxadiazole derivatives and chlorophenyl-containing compounds. These compounds share structural similarities but may differ in their specific functional groups and overall reactivity. For example:
Thiazoles: These compounds have a similar heterocyclic structure and are known for their diverse biological activities.
Trazodone Related Compounds: These compounds contain chlorophenyl groups and are used in medicinal chemistry for their pharmacological properties.
Quinazolinylmethylbenzoic Acids: These compounds are structural analogs with potential antitubercular activity.
Properties
Molecular Formula |
C19H16ClN3O4 |
---|---|
Molecular Weight |
385.8 g/mol |
IUPAC Name |
3-[4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]butanoylamino]benzoic acid |
InChI |
InChI=1S/C19H16ClN3O4/c20-15-8-2-1-7-14(15)18-22-17(27-23-18)10-4-9-16(24)21-13-6-3-5-12(11-13)19(25)26/h1-3,5-8,11H,4,9-10H2,(H,21,24)(H,25,26) |
InChI Key |
YXRXFXFQBYAPEV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NOC(=N2)CCCC(=O)NC3=CC=CC(=C3)C(=O)O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.